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Compound of Interest

Compound Name: (S)-PFI-2 hydrochloride

Cat. No.: B610942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (S)-PFI-2 hydrochloride as a crucial tool for

investigating the biological roles of histone and non-histone protein methylation, with a specific

focus on the enzyme SETD7. As the inactive enantiomer of the potent SETD7 inhibitor (R)-PFI-

2, (S)-PFI-2 hydrochloride serves as an essential negative control in biochemical and cellular

assays, ensuring the specificity of observed effects.

Introduction to (S)-PFI-2 Hydrochloride and SETD7
(S)-PFI-2 hydrochloride is a chemical probe that, alongside its potent counterpart (R)-PFI-2, is

instrumental in elucidating the function of SET domain containing lysine methyltransferase 7

(SETD7). SETD7 is a protein lysine methyltransferase that catalyzes the monomethylation of a

variety of substrates, including histone H3 at lysine 4 (H3K4) and numerous non-histone

proteins such as p53, YAP, and β-catenin.[1][2][3] Through these methylation events, SETD7

plays a critical role in regulating a wide array of cellular processes, including gene transcription,

cell cycle control, and signal transduction.[1][2][4]

The significance of (S)-PFI-2 lies in its dramatically reduced inhibitory activity against SETD7

compared to the (R)-enantiomer, making it an ideal negative control for experiments.[5][6] This

allows researchers to distinguish between specific effects of SETD7 inhibition and potential off-

target or non-specific effects of the chemical scaffold.
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Mechanism of Action
(R)-PFI-2 is a potent and selective, cell-active inhibitor of SETD7.[5][7] It functions as a

substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, including

the lysine-binding channel.[8] Uniquely, its binding is also dependent on the presence of the

cofactor S-adenosylmethionine (SAM), with which it makes direct contact.[8][9] In contrast, (S)-

PFI-2 exhibits approximately 500-fold lower activity in enzymatic assays, attributed to its

inability to form the same key interactions within the SETD7 active site.[5][9]

Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-PFI-2 and (S)-PFI-2,

highlighting the significant difference in their potency against SETD7.

Compound Parameter Value Assay Type Reference

(R)-PFI-2

hydrochloride
IC50 2.0 ± 0.2 nM

Scintillation

Proximity Assay
[5][9]

(S)-PFI-2

hydrochloride
IC50 1.0 ± 0.1 µM

Scintillation

Proximity Assay
[5][6][9]

(R)-PFI-2 Kiapp 0.33 ± 0.04 nM Morrison Kiapp [9][10]

Table 1: Inhibitory Potency against SETD7. This table clearly demonstrates the substantial

difference in inhibitory concentration between the two enantiomers.
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Compound Parameter Cell Line Effect Reference

(R)-PFI-2
Cellular Thermal

Shift
HEK293

4°C increase in

thermal stability

of Flag-tagged

SETD7 at 10 µM

[10]

(R)-PFI-2 YAP Localization

Murine

Embryonic

Fibroblasts

Phenocopies

Setd7 deficiency,

modulating YAP

localization

[10]

(R)-PFI-2 YAP Localization MCF7 cells
Rapidly alters

YAP localization
[8]

Table 2: Cellular Activity of (R)-PFI-2. This table highlights the cellular target engagement and

downstream effects of the active enantiomer. (S)-PFI-2 is used as a negative control in these

experiments to confirm the effects are SETD7-dependent.

Key Signaling Pathways Involving SETD7
SETD7 is a crucial regulator of several key signaling pathways implicated in development,

tissue homeostasis, and disease.

Hippo Signaling Pathway
SETD7-mediated monomethylation of the transcriptional co-activator Yes-associated protein

(YAP) on lysine 494 is a critical event that promotes its cytoplasmic retention, thereby inhibiting

its function as a nuclear effector of the Hippo pathway.[5][11] Inhibition of SETD7 with (R)-PFI-2

leads to increased nuclear YAP and subsequent activation of YAP target genes.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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